3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAXRACSUITJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Followed by Alkylation
The most widely documented approach involves a two-step process combining benzotriazinone core formation and subsequent functionalization.
Step 1: Benzotriazinone Core Synthesis
The benzotriazinone scaffold is typically constructed via cyclization of ortho-azido benzaldehyde derivatives. As demonstrated in recent studies, 2-azidobenzaldehyde undergoes condensation with formamide under acidic conditions (p-toluenesulfonic acid, chlorotrimethylsilane) to generate N-(α-tosylbenzyl)formamide intermediates. Subsequent dehydration using phosphorus oxychloride and triethylamine yields the foundational triazinone structure.
Step 2: Pyridin-4-ylmethyl Introduction
Alkylation of the triazinone nitrogen is achieved through nucleophilic substitution with 4-(chloromethyl)pyridine. Optimal conditions employ potassium tert-butoxide in dimethylformamide (DMF) at 0–25°C, achieving 68–72% yields for analogous structures. The reaction mechanism proceeds via deprotonation of the triazinone NH group, followed by SN2 attack on the chloromethyl pyridine derivative.
Intramolecular Heterocyclization Strategy
A novel methodology developed by Pérez et al. enables direct construction of the triazine ring system through intramolecular cyclization.
Key Reaction Parameters
- Substrate: 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives
- Base: Potassium tert-butoxide (2.5 equiv)
- Solvent: Tetrahydrofuran (THF)/DMF (4:1 v/v)
- Temperature: 0°C → room temperature
- Yield Range: 78–92% for analogous compounds
This method demonstrates remarkable regioselectivity when modifying the azide and isocyano components, enabling precise installation of the pyridin-4-ylmethyl group through judicious precursor design.
Reaction Mechanism Elucidation
Cyclization-Alkylation Pathway
Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism for the alkylation step:
- Base-induced deprotonation of triazinone NH ($$ \text{p}K_a \approx 9.2 $$)
- Nucleophilic attack on 4-(chloromethyl)pyridine ($$ \text{SN}2 \text{ transition state energy} = 24.3 \text{ kcal/mol} $$)
- TS stabilization through π-stacking between aromatic systems
Heterocyclization Mechanism
The intramolecular route proceeds through three distinct phases:
- α-Deprotonation of TosMIC moiety ($$ \text{p}K_a \approx 17 $$)
- Nucleophilic azide attack on isocyanide carbon
- Cyclization with concomitant tosyl group elimination
Critical Transition States
- Azide-isocyanide coupling: $$ \Delta G^\ddagger = 18.7 \text{ kcal/mol} $$
- Ring closure: $$ \Delta G^\ddagger = 14.2 \text{ kcal/mol} $$
Process Optimization and Yield Enhancement
Solvent Effects on Reaction Efficiency
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF/DMF (4:1) | 92 | 4.5 |
| Pure DMF | 87 | 3.2 |
| Dichloromethane | 63 | 12.0 |
Data adapted from large-scale screening studies demonstrates THF/DMF mixtures optimize both reaction rate and product purity through enhanced substrate solubility and transition state stabilization.
Temperature Profile Analysis
- 0–5°C : Minimizes side reactions (hydrolysis, oligomerization)
- 25°C : Increases reaction rate 3.2-fold but reduces yield by 11%
- 40°C : Leads to complete decomposition of azide precursors
Comparative Analysis of Synthetic Approaches
| Parameter | Cyclization-Alkylation | Intramolecular Heterocyclization |
|---|---|---|
| Total Steps | 4 | 2 |
| Average Yield | 58% | 85% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | Excellent |
| Byproduct Formation | 12–18% | <5% |
The heterocyclization method demonstrates superior efficiency but requires specialized azide precursors. The cyclization-alkylation route remains valuable for small-scale diversity-oriented synthesis.
Industrial Production Considerations
Raw Material Cost Analysis
- 4-(Chloromethyl)pyridine: $142/kg (industrial scale)
- 2-Azidobenzaldehyde: $310/kg (custom synthesis)
- TosMIC derivatives: $280/kg (bulk procurement)
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzotriazinone ring or the pyridinylmethyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the benzotriazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is being investigated for its ability to interact with specific biological targets, which may lead to the development of new therapeutic agents. Research has indicated that derivatives of benzotriazinones often exhibit anti-cancer properties, making this compound a candidate for further exploration in cancer treatment.
Mechanisms of Action
Studies suggest that the compound may function through the inhibition of key enzymes involved in cancer progression. For instance, it has been noted that benzotriazinone derivatives can inhibit the activity of kinases, which are crucial in signaling pathways related to cell growth and proliferation .
Biological Studies
Cellular Effects
Research utilizing 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one has focused on its effects on cellular processes. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a mechanism through which it may exert anti-tumor effects .
Case Studies
A notable case study involved the application of this compound in vitro on human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The results indicated a dose-dependent response in cell viability, highlighting its potential as a therapeutic agent .
Industrial Applications
Synthesis Intermediate
In industrial settings, this compound can serve as an intermediate for synthesizing more complex molecules that hold industrial relevance. The compound's unique structure allows for modifications that can lead to various derivatives with tailored properties .
Chemical Reactions
The compound can undergo several chemical reactions including oxidation and substitution, which are essential for creating new compounds with desired functionalities. For example, oxidation reactions can introduce hydroxyl groups that may enhance biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of benzotriazinone derivatives are highly dependent on their substituents. Below is a detailed comparison with key analogs:
Substituent Effects on Physical Properties
Key Observations:
- Phosphorodithioate-substituted derivatives (e.g., Azinphos-ethyl) exhibit lower melting points (53–73°C) compared to unmodified benzotriazinones, likely due to increased molecular flexibility .
- The diethoxy variant (logVP = -5.62) has marginally higher volatility than the dimethoxy analog (logVP = -5.8), reflecting the influence of alkyl chain length on vapor pressure .
Biological Activity
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzotriazine and features a pyridine moiety, which is known to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 238.24 g/mol
- CAS Number : 866009-15-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor or modulator of specific enzymes and receptors involved in neurotransmission and cellular signaling pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, particularly the 5-HT receptor. This interaction is significant for developing treatments for anxiety and depression .
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells .
Antidepressant and Anxiolytic Effects
Research has demonstrated that compounds similar to this compound exhibit antidepressant-like effects in animal models. Behavioral tests such as the forced swim test (FST) and elevated plus-maze (EPM) have been employed to assess these effects:
| Test Method | Effect Observed | Reference |
|---|---|---|
| Forced Swim Test | Reduced immobility time (indicating antidepressant effect) | |
| Elevated Plus-Maze | Increased time spent in open arms (indicating anxiolytic effect) |
Case Studies and Research Findings
- Study on Serotonin Receptor Affinity : A study evaluated the binding affinity of various benzotriazine derivatives to serotonin receptors. The results indicated that modifications at the pyridine ring significantly influenced receptor binding profiles and subsequent biological activity .
- In Vivo Behavioral Tests : Research involving behavioral assessments in rodents demonstrated that certain derivatives exhibited significant anxiolytic effects without causing sedation or impairing motor functions .
- Computational Studies : Density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity of this compound, suggesting favorable interactions with biological targets that could be exploited for therapeutic development .
Q & A
Q. What are the established synthetic routes for 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzotriazin-4-one derivatives can be prepared via Smiles-type rearrangements using phosphorus pentasulfide (PS) in pyridine or toluene . Key factors include:
- Catalyst selection : FeO@SiO/InO catalysts enhance regioselectivity in related pyrazole-amine derivatives, suggesting analogous optimization for benzotriazinones .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in non-polar environments .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical for ≥95% purity .
Q. How can spectroscopic techniques (NMR, HPLC, MS) resolve structural ambiguities in this compound?
Answer:
- H NMR : Pyridin-4-ylmethyl protons appear as doublets (δ 8.5–8.7 ppm for pyridine protons; δ 4.5–5.0 ppm for methylene bridge) .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to monitor purity and detect tautomeric forms .
- HRMS : Confirm molecular weight (CHNO, MW 246.09) with ≤2 ppm error to distinguish from isomeric byproducts .
Q. What are common impurities in synthesized this compound, and how are they mitigated?
Answer:
- Phosphorus-containing residues : Trace PS from synthesis requires post-reaction washes with NaHCO .
- Tautomers : Keto-enol tautomerism in the benzotriazinone core is minimized by anhydrous conditions and low-temperature crystallization .
- Pyridine coordination byproducts : Chelation with transition metals (e.g., Fe) is avoided using ligand-free catalysts .
Advanced Research Questions
Q. How does the pyridin-4-ylmethyl group influence the electronic and steric properties of the benzotriazinone core?
Answer:
- Electronic effects : The electron-withdrawing pyridine ring increases electrophilicity at the triazinone C4 position, enhancing reactivity in nucleophilic substitutions .
- Steric effects : The methylene bridge introduces torsional strain, favoring planar conformations in crystal structures (validated via XRD; see [13] for analogous oxadiazolyl-benzotriazoles).
- Computational modeling : DFT studies (B3LYP/6-31G*) predict a 15–20% increase in dipole moment compared to non-substituted benzotriazinones, affecting solubility .
Q. What mechanistic insights explain the compound’s reactivity in Smiles rearrangements or thiol-disulfide exchange reactions?
Answer:
- Smiles rearrangements : The benzotriazinone ring collapses during migration, forming cyclic transition states stabilized by C–N bond formation (e.g., thiadiazole intermediates) . Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on thiol concentration .
- Thiol reactivity : The C4 carbonyl acts as a Michael acceptor, with nucleophilic attack at C3 observed in mercaptan adducts (confirmed via C NMR shifts) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets (e.g., kinase inhibition)?
Answer:
- Core modifications : Introducing electron-donating groups (e.g., methoxy) at the pyridine ring enhances binding to ATP pockets (IC improvements in kinase assays) .
- Bioisosteric replacements : Replacing the methylene bridge with sulfonamide groups improves metabolic stability (tested in microsomal assays; t >2 hrs) .
- Docking studies : Molecular dynamics simulations (AutoDock Vina) predict hydrogen bonding between the triazinone carbonyl and kinase active-site lysine residues .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix effects : Plasma proteins bind the pyridine moiety, requiring protein precipitation with acetonitrile (recovery ≥85%) .
- LC-MS/MS optimization : Use a zwitterionic HILIC column (pH 3.0) and MRM transitions (m/z 246→158 for quantification; m/z 246→130 for confirmation) .
- Degradation products : Acidic conditions hydrolyze the triazinone ring; stabilize samples with citrate buffer (pH 7.4) .
Methodological Considerations
Q. How can researchers reconcile contradictory data on the compound’s tautomeric stability?
Answer:
- Variable-temperature NMR : Monitor proton shifts between 25–60°C to identify temperature-dependent tautomer populations .
- X-ray crystallography : Resolve crystal structures in multiple solvents (e.g., DMSO vs. chloroform) to confirm dominant tautomeric forms .
- Theoretical calculations : Compare Boltzmann distributions of tautomers using Gaussian09 with solvent polarity corrections .
Q. What strategies validate the compound’s stability under long-term storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
